N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE
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Overview
Description
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE is a chemical compound that has garnered attention due to its potential applications in various scientific fields This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with a methoxyethyl halide under basic conditions.
Formation of the Phenyl Oxane Carboxamide Moiety: This can be achieved through the reaction of the piperidine derivative with a phenyl oxane carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the phenyl oxane carboxamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .
Biological Activity
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular formula of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide is C14H22N2O3 with a molecular weight of approximately 270.34 g/mol . The compound features a piperidine ring substituted with a methoxyethyl group, and an oxane moiety linked to a phenyl group, indicating potential interactions with various biological targets.
Research indicates that this compound may act primarily as a dopamine D2 receptor modulator. In vitro studies have shown that related compounds exhibit significant affinity towards D2 receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease . The binding affinity of similar compounds has been reported to be in the nanomolar range, suggesting that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide may also possess comparable properties.
1. Dopamine D2 Receptor Affinity
The compound was evaluated for its ability to displace radiolabeled ligands in competitive binding assays. Preliminary data suggest that it may have a binding affinity similar to other known D2 receptor antagonists, which could position it as a candidate for further development in treating dopamine-related disorders .
2. In Vivo Studies
In vivo studies using rodent models have demonstrated that compounds structurally related to N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide can significantly alter dopaminergic signaling pathways. These alterations were associated with behavioral changes indicative of antipsychotic activity .
Case Study 1: Dopamine Modulation
A study published in 2016 synthesized several derivatives of piperidine-based compounds to probe their effects on dopamine receptors. Among these, one derivative showed a Ki value of 54 nM for the D2 receptor, supporting the hypothesis that modifications to the piperidine structure can enhance receptor affinity . This suggests that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide could be optimized for improved activity.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting symptoms akin to schizophrenia. Results indicated that these compounds could reduce hyperactivity and improve cognitive deficits, further supporting their potential therapeutic use in psychiatric disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-16-13-22-11-7-18(8-12-22)21-19(23)20(9-14-25-15-10-20)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFPHGWUGRSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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